
(R)-1-(1H-pyrazol-4-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1r)-1-(1h-pyrazol-4-yl)ethan-1-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound has a chiral center at the first carbon, making it an enantiomerically pure substance. It is of interest in various fields of scientific research due to its unique structural and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-1-(1h-pyrazol-4-yl)ethan-1-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the ethanamine group: The pyrazole derivative is then subjected to a nucleophilic substitution reaction with an appropriate alkyl halide to introduce the ethanamine group.
Industrial Production Methods
In an industrial setting, the production of (1r)-1-(1h-pyrazol-4-yl)ethan-1-amine may involve:
Large-scale synthesis of pyrazole intermediates: Using continuous flow reactors to ensure consistent quality and yield.
Optimization of reaction conditions: Employing catalysts and solvents that enhance the efficiency and selectivity of the reactions.
化学反应分析
Types of Reactions
(1r)-1-(1h-pyrazol-4-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include pyrazole ketones, alcohols, amines, and various substituted pyrazole derivatives.
科学研究应用
(1r)-1-(1h-pyrazol-4-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of (1r)-1-(1h-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
(1r)-1-(1h-pyrazol-3-yl)ethan-1-amine: Similar structure but with the pyrazole nitrogen atoms at different positions.
(1r)-1-(1h-pyrazol-5-yl)ethan-1-amine: Another positional isomer with different chemical properties.
Uniqueness
(1r)-1-(1h-pyrazol-4-yl)ethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
属性
分子式 |
C5H9N3 |
|---|---|
分子量 |
111.15 g/mol |
IUPAC 名称 |
(1R)-1-(1H-pyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C5H9N3/c1-4(6)5-2-7-8-3-5/h2-4H,6H2,1H3,(H,7,8)/t4-/m1/s1 |
InChI 键 |
RPDQDVLOUJVEEX-SCSAIBSYSA-N |
手性 SMILES |
C[C@H](C1=CNN=C1)N |
规范 SMILES |
CC(C1=CNN=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


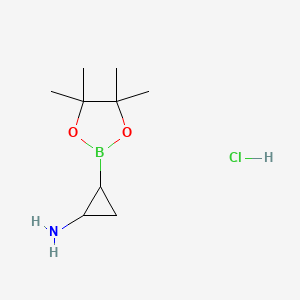

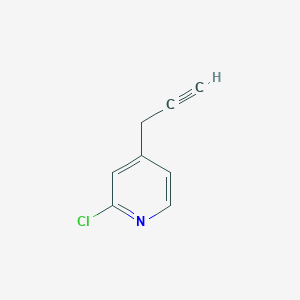

![3-[(Oxolan-3-yl)methyl]azetidine](/img/structure/B13529282.png)
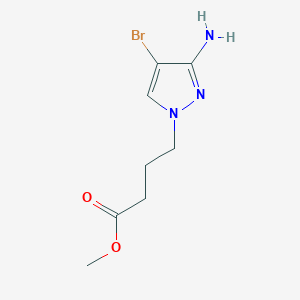
![4-Methyl-1-oxaspiro[2.5]octane](/img/structure/B13529293.png)
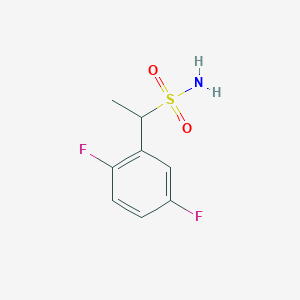
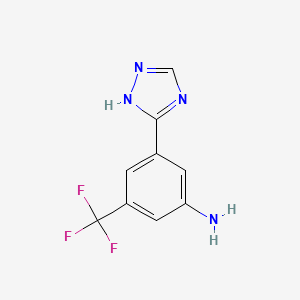

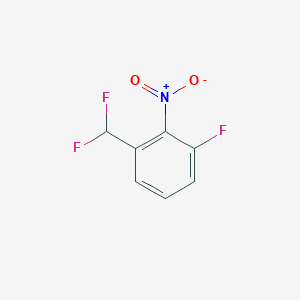
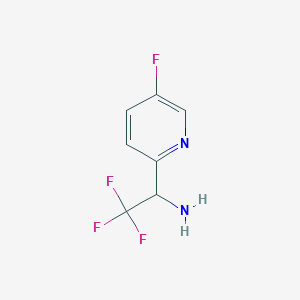
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine](/img/structure/B13529340.png)
![2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI)](/img/structure/B13529344.png)
